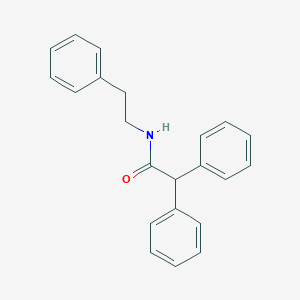

2,2-diphenyl-N-(2-phenylethyl)acetamide

Description

2,2-Diphenyl-N-(2-phenylethyl)acetamide is a synthetic acetamide derivative characterized by a diphenylacetyl core linked to a 2-phenylethylamine moiety. This compound has garnered attention due to its structural versatility, enabling applications in medicinal chemistry and materials science.

The synthesis of this compound typically involves coupling 2,2-diphenylacetic acid with 2-phenylethylamine using activating agents like N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM) . Its crystal structure reveals a dihedral angle of ~85° between the two phenyl rings, stabilized by intermolecular hydrogen bonds (N–H⋯O) and weak C–H⋯π interactions .

Properties

Molecular Formula |

C22H21NO |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2,2-diphenyl-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C22H21NO/c24-22(23-17-16-18-10-4-1-5-11-18)21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24) |

InChI Key |

RLMGKXOWTFSAAV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Amine Side Chain

N-(3-Phenylpropyl) Derivatives

Compound 32 (2,2-diphenyl-N-(3-phenylpropyl)acetamide) features an extended alkyl chain (propyl vs. ethyl). However, its pharmacological activity remains understudied compared to the phenylethyl analog .

Sulfonamide-Containing Analogs

Compounds 4 and 6 (2,2-diphenyl-N-(4-sulfamoylbenzyl/phenethyl)acetamide) incorporate sulfonamide groups, which improve water solubility and antifungal activity. For example, 4 and 6 demonstrated moderate activity against Candida spp. (MIC: 32–64 µg/mL), attributed to sulfonamide’s hydrogen-bonding capacity with fungal enzymes .

Modifications in the Acetamide Core

Thiazole and Thiophene Derivatives

Replacing the diphenyl group with heterocycles like thiazole or thiophene alters electronic properties. For instance, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) exhibits a twisted conformation (79.7° between dichlorophenyl and thiazol rings), influencing its antimicrobial activity .

Chlorinated Phenoxy Analogs

These derivatives are explored in dye-sensitized solar cells and antimicrobial coatings .

Pharmacological Activity Comparison

Physicochemical Properties

- Lipophilicity : Diphenyl derivatives (e.g., this compound) exhibit higher logP values (~4.5) compared to simpler analogs like N-(2-phenylethyl)acetamide (logP ~2.1), impacting membrane permeability .

- Solubility: Sulfonamide derivatives (e.g., 4) show improved aqueous solubility (>1 mg/mL) due to polar sulfamoyl groups, whereas halogenated phenoxy analogs require co-solvents .

Preparation Methods

Synthesis of 2,2-Diphenylacetyl Chloride

2,2-Diphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, yielding the acid chloride with near-quantitative conversion. Excess thionyl chloride is removed under reduced pressure to prevent side reactions during the subsequent step.

Amide Formation

The acid chloride is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran or dichloromethane) and added dropwise to a solution of 2-phenylethylamine and a tertiary base (e.g., triethylamine or pyridine) at 0–5°C. The base neutralizes HCl, shifting the equilibrium toward amide formation. After stirring at room temperature for 12–24 hours, the product is isolated via aqueous workup and recrystallization from ethanol/water.

Key Parameters

-

Molar Ratio : A 1:1.2 ratio of acid chloride to amine ensures complete conversion.

-

Solvent Choice : Polar aprotic solvents enhance reactivity, while ethereal solvents improve selectivity.

-

Yield : Reported yields range from 70–85% after purification.

Nucleophilic Substitution Using Bromoacetamide Intermediates

An alternative approach involves the alkylation of 2-phenylethylamine with 2-bromo-2,2-diphenylacetamide. This method is advantageous when acid chlorides are inaccessible.

Preparation of 2-Bromo-2,2-diphenylacetamide

2,2-Diphenylacetic acid is converted to its corresponding bromide using phosphorus tribromide (PBr₃) or HBr in acetic acid. The resulting 2-bromo-2,2-diphenylacetyl bromide is then treated with ammonium hydroxide to yield the bromoacetamide.

Reaction with 2-Phenylethylamine

In a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), 2-bromo-2,2-diphenylacetamide reacts with 2-phenylethylamine in the presence of a strong base (e.g., sodium hydride or potassium carbonate). The base deprotonates the amine, enhancing its nucleophilicity for substitution at the α-carbon.

Optimization Insights

-

Temperature : Reactions performed at 60–80°C reduce side product formation.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactivity in biphasic systems.

-

Yield : Typical yields are 50–65%, with purity dependent on recrystallization solvents.

Multi-Step Synthesis via Esterification and Amidation

Adapting methodologies from thioacetamide syntheses, this route involves esterifying 2,2-diphenylacetic acid followed by ammonolysis to the amide.

Esterification of 2,2-Diphenylacetic Acid

The acid is refluxed with methanol or ethanol in the presence of concentrated sulfuric acid (5–10 mol%) for 6–8 hours. The ester (e.g., methyl 2,2-diphenylacetate) is isolated via distillation or extraction.

Ammonolysis to Acetamide

The ester is treated with gaseous ammonia or ammonium hydroxide in methanol at 0–25°C. Prolonged stirring (24–48 hours) ensures complete conversion to the amide.

Advantages

-

Safety : Avoids handling corrosive acid chlorides.

-

Scalability : Suitable for industrial production due to straightforward steps.

-

Yield : Achieves 80–90% yield with high purity after solvent evaporation.

Comparative Analysis of Methodologies

Key Observations

-

Direct Acylation offers the highest purity but requires stringent moisture control.

-

Nucleophilic Substitution is limited by lower yields due to competing elimination reactions.

-

Esterification/Amidation balances yield and safety, making it preferable for large-scale synthesis.

Mechanistic Considerations and Side Reactions

Acid Chloride Hydrolysis

Residual moisture in direct acylation leads to hydrolysis of 2,2-diphenylacetyl chloride, forming the carboxylic acid. This side reaction is mitigated by using molecular sieves or anhydrous solvents.

Over-Alkylation in Substitution Reactions

Excess 2-phenylethylamine can lead to dialkylation at the α-carbon, producing bis(2-phenylethyl) derivatives. Maintaining a 1:1 molar ratio and controlled temperature minimizes this issue.

Esterification Byproducts

Incomplete esterification results in residual acid, which complicates ammonolysis. Catalytic acid concentrations ≥5 mol% and extended reflux times improve conversion.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v) or ethyl acetate/hexane. This step removes unreacted amine and inorganic salts, yielding crystals with >99% purity.

Spectroscopic Validation

-

IR Spectroscopy : N-H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹).

-

¹H NMR : Phenethyl protons (δ 2.8–3.1 ppm, triplet), aromatic protons (δ 7.2–7.4 ppm, multiplet), and acetamide CH₂ (δ 4.1 ppm, singlet).

Industrial and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.